molecular formula C8H5BrN2O B1292622 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000341-87-6

4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

カタログ番号: B1292622
CAS番号: 1000341-87-6
分子量: 225.04 g/mol
InChIキー: UXLMDNWNUXGADZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound features a fused pyrrole-pyridine core functionalized with a reactive bromo substituent and an aldehyde group, making it a versatile intermediate for constructing complex molecules through cross-coupling reactions and nucleophilic additions . The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in drug discovery, notably in the development of potent and selective protein kinase inhibitors. Structure-based design programs have utilized this core to create inhibitors targeting enzymes such as MPS1 (TTK), a kinase identified as a crucial component of the spindle assembly checkpoint and a target of significant interest in oncology due to its aberrant overexpression in many human cancers . Compounds based on this scaffold have demonstrated favorable oral pharmacokinetic profiles and potent, selective kinase inhibition, stabilizing inactive enzyme conformations and showing efficacy in human tumor xenograft models . The bromine atom at the 4-position facilitates various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for diversification of the structure . Simultaneously, the aldehyde group at the 3-position serves as a handle for further functionalization, including nucleophilic addition, reductive amination, or condensation reactions to create novel chemical entities for biological screening . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-7-5(4-12)3-11-6(7)1-2-10-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLMDNWNUXGADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646781
Record name 4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-87-6
Record name 4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Multi-Step Synthesis

The synthesis generally follows a multi-step reaction pathway, which may include the following stages:

  • Step 1: Synthesis of Pyrrolopyridine Derivative

    The initial step often involves the formation of a pyrrolopyridine scaffold through cyclization reactions. For example, starting from 4-amino-2-bromopyridine, various coupling reactions can be employed to construct the pyrrolopyridine framework.

  • Step 2: Bromination

    The introduction of the bromine atom at the desired position can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a suitable solvent and base. This step is crucial for ensuring that the bromine is attached to the correct carbon atom in the heterocyclic ring structure.

  • Step 3: Formylation

    The final step involves the formylation of the pyrrolopyridine derivative to introduce the aldehyde group. This can be accomplished using reagents such as paraformaldehyde or other formylating agents under acidic or basic conditions, facilitating the conversion into the desired carbaldehyde.

Example Reaction Scheme

A simplified reaction scheme for synthesizing 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde may look as follows:

$$
\text{Starting Material} \xrightarrow{\text{Bromination}} \text{Brominated Intermediate} \xrightarrow{\text{Formylation}} \text{this compound}
$$

Yield and Purity Considerations

The yield of each step can vary significantly depending on reaction conditions such as temperature, time, and choice of solvents. Typical yields reported in literature for each stage range from 30% to over 80%, depending on optimization of conditions.

Step Reaction Type Typical Yield (%)
1 Cyclization 50-70
2 Bromination 60-80
3 Formylation 40-75

The compound has been studied for its potential biological activities and applications in drug development. Research indicates that derivatives of pyrrolopyridines exhibit various pharmacological properties, including anti-cancer and anti-inflammatory activities.

Biological Activity

Studies have shown that compounds related to pyrrolopyridines can act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a critical role in cancer signaling pathways. This makes them promising candidates for targeted cancer therapies.

Medicinal Chemistry Applications

Due to its structural complexity and functional groups, this compound serves as an important building block for synthesizing more complex molecules in medicinal chemistry.

The preparation methods for this compound involve multi-step synthetic pathways that require careful optimization to achieve high yields and purity. Its relevance in medicinal chemistry highlights its potential as a versatile intermediate for developing new therapeutic agents. Further research into its biological activities could pave the way for novel treatments targeting cancer and other diseases.

化学反応の分析

Types of Reactions

4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

科学的研究の応用

Chemical Applications

4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in several chemical transformations:

1. Synthesis of Heterocyclic Compounds

  • The compound is utilized as a building block for synthesizing various heterocycles, which are essential in drug development.

2. Substitution Reactions

  • The bromine atom can undergo nucleophilic substitution, allowing for the introduction of different functional groups. For example, reactions with nucleophiles under palladium catalysis can yield diverse derivatives.

3. Oxidation and Reduction

  • The aldehyde functional group can be oxidized to carboxylic acids or reduced to alcohols, expanding its utility in synthetic pathways.

Biological Applications

The biological significance of this compound primarily lies in its potential as a therapeutic agent. Research indicates its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

1. FGFR Inhibition

  • Mechanism of Action : The compound binds to FGFRs, disrupting their signaling pathways and inhibiting cell proliferation. Studies have shown that it induces apoptosis in breast cancer cells (4T1 cell line) and significantly reduces their migration and invasion capabilities .
  • Case Study : In vitro studies demonstrated an IC50 value of 7 nM against FGFR1, highlighting its potency as a potential cancer therapeutic agent .

2. Antimicrobial Activity

  • Some derivatives of pyrrolo[3,2-c]pyridine have shown antimicrobial properties, making them candidates for further development in treating infections .

3. Antidiabetic Potential

  • Research indicates that related compounds can enhance insulin sensitivity and reduce blood glucose levels, suggesting potential applications in diabetes management .

Table 1: Summary of Chemical Transformations

Reaction TypeConditionsProducts
SubstitutionNucleophilic attack with PdVarious substituted derivatives
OxidationOxidizing agentsCarboxylic acids
ReductionReducing agentsAlcohols
Activity TypeModel/SystemIC50 Value (nM)
FGFR InhibitionBreast cancer cell line (4T1)7
AntimicrobialVarious bacterial strainsNot specified
AntidiabeticMouse modelsNot specified

作用機序

The mechanism of action of 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

類似化合物との比較

Structural Isomerism and Substitution Patterns

The table below highlights critical differences between 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and analogous compounds:

Compound Name CAS No. Molecular Formula Key Structural Features Biological Activity/Applications Reference
This compound 98600-34-1 C₈H₅BrN₂O Bromine at 4, aldehyde at 3, [3,2-c] ring fusion FGFR inhibition, anticancer research
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 1000340-35-1 C₈H₅BrN₂O Bromine at 4, aldehyde at 3, [2,3-b] ring fusion Less potent FGFR inhibition due to ring orientation
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 1000341-75-2 C₈H₅BrN₂O Bromine at 6, aldehyde at 3, [3,2-c] ring fusion Altered reactivity in Suzuki couplings
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - C₈H₅ClN₂O Chlorine at 4, aldehyde at 3 Lower electrophilicity than brominated analog
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 1000342-69-7 C₉H₈N₂O Methyl at 4, aldehyde at 3 Enhanced solubility; reduced kinase affinity

Electronic and Reactivity Differences

  • Bromine vs. Chlorine : The bromine atom in the target compound enhances electrophilicity at the 4-position compared to chlorine, facilitating nucleophilic aromatic substitution (SNAr) reactions .
  • Aldehyde Reactivity : The aldehyde group enables condensation reactions (e.g., formation of hydrazones or imines), but its reactivity is modulated by the adjacent bromine. For example, steric hindrance in the [3,2-c] system slows aldehyde oxidation compared to [2,3-b] isomers .
  • Ring Fusion Effects : The [3,2-c] fusion places nitrogen atoms in positions that stabilize resonance structures, increasing electron density at the 3-position and enhancing aldehyde reactivity .

Key Reactions

  • Suzuki-Miyaura Coupling : The bromine substituent enables cross-coupling with boronic acids to introduce aryl/heteroaryl groups at the 4-position .
  • Aldehyde Functionalization : The aldehyde undergoes nucleophilic addition with amines or Grignard reagents to yield secondary alcohols or amines, expanding its utility in medicinal chemistry .

Challenges

  • Regioselectivity : Competing reactions at the 3- and 6-positions in [3,2-c] systems require careful catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂) .
  • Stability : The aldehyde group is prone to oxidation, necessitating inert storage conditions (2–8°C under argon) .

生物活性

4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a pyrrole ring fused to a pyridine structure, characterized by the presence of a bromine substituent and an aldehyde functional group. These features contribute to its reactivity and biological properties.

Research indicates that this compound may exert its biological effects through the inhibition of specific kinases involved in cell signaling pathways. This inhibition can interfere with cell proliferation and induce apoptosis in cancer cells, making it a candidate for anticancer therapy .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrrolo[3,2-c]pyridine derivatives. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines. The presence of the bromine atom is believed to enhance the compound's ability to interact with biological targets, potentially leading to improved efficacy against tumors .

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties. Similar compounds have been evaluated for their activity against bacterial strains, indicating a promising avenue for further exploration in antimicrobial therapy .

Other Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of pyrrolo[3,2-c]pyridine have been studied for their roles in treating diseases related to the nervous and immune systems. Their potential as analgesic and anti-inflammatory agents has also been noted .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study assessed the cytotoxic effects of various pyrrolo[3,2-c]pyridine derivatives on ovarian and breast cancer cell lines. The results demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards normal cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of related compounds demonstrated effective inhibition against specific bacterial strains with minimal toxicity to human cells .

Data Table: Summary of Biological Activities

Activity TypeCompoundTarget/EffectReference
AnticancerThis compoundInduces apoptosis in cancer cells
AntimicrobialThis compoundInhibits bacterial growth
AnalgesicPyrrolo derivativesPain relief
Anti-inflammatoryPyrrolo derivativesReduces inflammation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, and how can purity be optimized?

  • Methodology : The compound can be synthesized via regioselective bromination of the pyrrolopyridine core followed by formylation. For example, bromination at the 4-position may use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature), while the aldehyde group can be introduced via Vilsmeier-Haack formylation .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane is recommended, as evidenced by similar compounds achieving >98% purity .
  • Characterization : Confirm structure using 1^1H/13^13C NMR (e.g., aldehyde proton at ~10 ppm, pyrrole NH at ~12 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Protocol : Conduct accelerated stability studies by storing the compound at 4°C, -20°C, and room temperature in dark/light-exposed conditions. Monitor degradation via HPLC over 30 days.
  • Key Metrics : Track aldehyde oxidation (e.g., formation of carboxylic acid derivatives) and bromine loss using LC-MS .

Q. What analytical techniques are critical for distinguishing positional isomers in brominated pyrrolopyridines?

  • Approach : Use NOESY NMR to confirm substitution patterns (e.g., spatial proximity of bromine to adjacent protons). Complementary techniques like X-ray crystallography (if crystals are obtainable) or IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) can resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Method : Perform density functional theory (DFT) calculations to map electron density at the bromine site. For example, Fukui indices can identify nucleophilic/electrophilic hotspots, guiding predictions for Suzuki-Miyaura or Buchwald-Hartwig couplings .
  • Validation : Compare computed activation energies with experimental yields for reactions like Pd-catalyzed arylations .

Q. What strategies address low yields in regioselective functionalization of the pyrrolopyridine scaffold?

  • Optimization :

  • Protection-Deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) to prevent side reactions during bromination or nitration .
  • Directed Metalation : Use directing groups (e.g., pyridine N-oxide) to enhance regioselectivity in halogenation .
    • Case Study : Similar compounds achieved 75% yield for bromination after methyl protection of the pyrrole NH .

Q. How can contradictions in biological activity data for pyrrolopyridine derivatives be resolved?

  • Analysis Framework :

Structural Confirmation : Re-validate compound identity via 1^1H NMR and HRMS to rule out impurities .

Assay Reproducibility : Test in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.

SAR Studies : Systematically modify substituents (e.g., replace bromine with chlorine) to isolate structure-activity relationships .

Q. What role does the aldehyde group play in the compound’s supramolecular interactions?

  • Crystallography : The aldehyde can form hydrogen bonds with adjacent molecules (e.g., NH–O=C interactions), as seen in structurally analogous pyrazole-carbaldehyde derivatives .
  • DFT Insights : Calculate electrostatic potential surfaces to predict dimerization or co-crystal formation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。